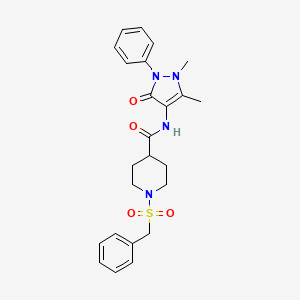
1-(benzylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, often abbreviated as Compound X , belongs to the class of piperidine derivatives. Its complex structure combines a piperidine ring, a pyrazole moiety, and a benzylsulfonyl group. Let’s break it down:
Piperidine Ring: The piperidine ring confers rigidity and influences the compound’s biological activity.
Pyrazole Moiety: The pyrazole ring contains a keto group (3-oxo) and a phenyl substituent.
Benzylsulfonyl Group: The benzylsulfonyl group enhances solubility and can serve as a pharmacophore.
Métodos De Preparación
Synthetic Routes::
Condensation Reaction: One synthetic route involves condensing a piperidine carboxylic acid with a benzylsulfonyl chloride. The resulting intermediate can then react with 1,5-dimethyl-3-oxo-2-phenylpyrazole to form Compound X.
Amide Formation: Alternatively, the amide bond can be formed directly between the piperidine carboxylic acid and the pyrazole amine.
- Industrial-scale synthesis typically employs the condensation route due to its efficiency and scalability.
Análisis De Reacciones Químicas
Compound X undergoes several reactions:
Oxidation: The phenyl group is susceptible to oxidation, leading to various oxidation states.
Reduction: Reduction of the keto group yields the corresponding alcohol.
Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), thionyl chloride (for sulfonyl chloride formation), and various bases (for amide formation).
Major Products: The reduced form, the sulfonyl chloride, and the amide are key products.
Aplicaciones Científicas De Investigación
Compound X finds applications in:
Medicine: Investigated as a potential antitumor agent due to its unique structure.
Chemical Biology: Used as a probe to study piperidine-based receptors.
Industry: Employed in the synthesis of other complex molecules.
Mecanismo De Acción
Molecular Targets: Compound X likely interacts with cellular receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Similar Compounds: Analogous piperidine derivatives, such as Y and Z, lack the benzylsulfonyl group.
Uniqueness: Compound X’s sulfonyl moiety sets it apart, impacting its properties.
Propiedades
Fórmula molecular |
C24H28N4O4S |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
1-benzylsulfonyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-18-22(24(30)28(26(18)2)21-11-7-4-8-12-21)25-23(29)20-13-15-27(16-14-20)33(31,32)17-19-9-5-3-6-10-19/h3-12,20H,13-17H2,1-2H3,(H,25,29) |
Clave InChI |
XCLJHALGENTVHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


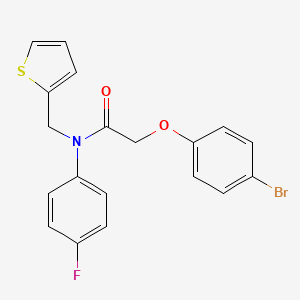
![1-butyl-4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11345970.png)
![2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B11345978.png)
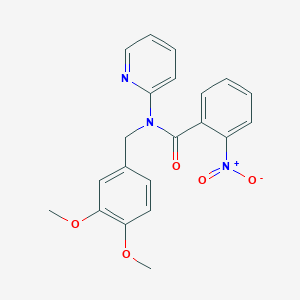
![4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345990.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11345998.png)
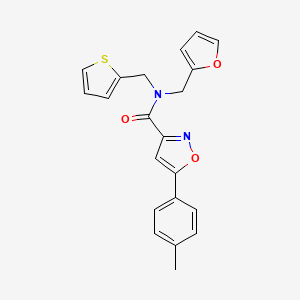
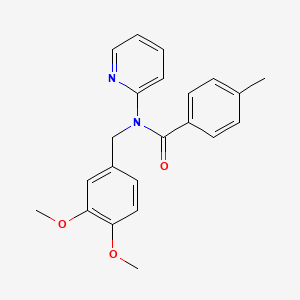
![7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346007.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11346017.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11346019.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B11346027.png)
![2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11346032.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide](/img/structure/B11346034.png)
